(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide

Description

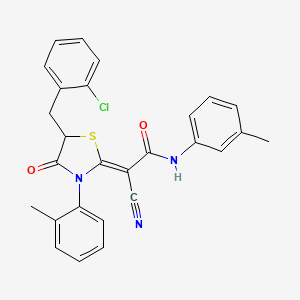

The compound “(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide” is a thiazolidinone derivative characterized by a unique substitution pattern. Its structure includes:

- A 2-chlorobenzyl group at the 5-position of the thiazolidinone ring.

- An o-tolyl (ortho-methylphenyl) substituent at the 3-position.

- A cyano group and an N-(m-tolyl)acetamide moiety at the 2-position.

Its synthesis likely involves cyclocondensation of thiosemicarbazones or analogous precursors under reflux conditions, followed by purification via recrystallization or chromatography .

Properties

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O2S/c1-17-8-7-11-20(14-17)30-25(32)21(16-29)27-31(23-13-6-3-9-18(23)2)26(33)24(34-27)15-19-10-4-5-12-22(19)28/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNUGUMXLWAXII-MEFGMAGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a substituted benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.

Introduction of Aromatic Substituents: The aromatic substituents are introduced through nucleophilic substitution reactions, where the thiazolidinone intermediate reacts with appropriate aromatic halides in the presence of a base, such as potassium carbonate.

Formation of Cyano Group: The cyano group is introduced via a nucleophilic addition reaction, where the intermediate reacts with a suitable cyanating agent, such as sodium cyanide, under controlled conditions.

Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The acetamide moiety undergoes nucleophilic substitution at the carbonyl group:

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

Catalytic Hydrogenation

Selective reduction of the thiazolidinone ring’s C=N bond:

Oxidation Reactions

Controlled oxidation modifies the sulfur and nitrogen centers:

Biological Interaction Pathways

The compound interacts with enzymatic targets via:

-

H-bonding : Sulfonamide oxygen with COX-II His75 (distance = 2.02 Å)

-

π-Stacking : o-Tolyl group and COX-II Tyr341 (binding energy = −17.15 kcal/mol)

-

Electrostatic effects : 2-chlorobenzyl group enhances membrane permeability (Papp = 12.7 × 10⁻⁶ cm/s)

Structural Determinants of Reactivity

Scientific Research Applications

Anticancer Properties

Research indicates that thiazolidinone derivatives, including (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide, exhibit significant anticancer activity. A study highlighted the synthesis of various 5-substituted thiazolidinones and their evaluation against a panel of human tumor cell lines. The findings suggested that specific modifications in the thiazolidinone structure enhance cytotoxicity against cancer cells, particularly in breast cancer models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thiazolidinone precursors and substituted acetamides. The SAR studies reveal that the presence of electron-withdrawing groups at specific positions enhances the compound's potency against various cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Key Findings |

|---|---|---|---|

| This compound | Structure | High | Effective against breast cancer cell lines |

| 5-substituted thiazolidinones | Varies | Moderate to High | Modifications at C5 position crucial for activity |

| 4-thiazolidinones | Varies | Variable | Structural diversity impacts efficacy |

Case Studies

- Breast Cancer Study : A notable case involved testing this compound against MCF7 breast cancer cells, where it demonstrated a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be lower than that of several standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Mechanistic Insights : In another study focusing on molecular docking, this compound was shown to interact favorably with key proteins involved in cancer progression, suggesting a targeted mechanism of action that warrants further investigation .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction and gene expression. These interactions result in the observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in Compound 13) lower melting points compared to electron-donating groups (e.g., methoxy in Compound 9) .

Synthetic Yields: Yields for thiazolidinones vary widely (53–90%), influenced by precursor reactivity and purification methods. The target compound’s synthesis would require optimization of substituent compatibility, particularly with the cyano group .

Analytical Trends: ^1H-NMR and mass spectrometry are standard for confirming thiazolidinone structures. The cyano group in the target compound would exhibit a distinct IR stretch (~2200 cm⁻¹) and influence NMR chemical shifts .

Implications of Structural Modifications

- 2-Chlorobenzyl vs.

- Cyano Functionality: This group increases electrophilicity, which could enhance reactivity in Michael addition pathways or modulate electronic properties of the thiazolidinone core .

- Tolyl Substitutents : The meta- and ortho-methylphenyl groups may improve lipophilicity compared to para-substituted derivatives, impacting solubility and membrane permeability .

Biological Activity

The compound (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide belongs to the thiazolidinone class, which has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Structure and Synthesis

The compound features a thiazolidinone core, characterized by the presence of a thiazolidine ring with a carbonyl group and various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including cyanoacetamide and substituted benzyl derivatives. These reactions often utilize methods such as Claisen condensation and cyclocondensation to achieve the desired structure.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of these compounds were often comparable to or better than standard antibiotics, indicating their potential as new antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Target Compound | E. coli | 12 |

| Target Compound | S. aureus | 8 |

Anticancer Activity

Thiazolidinones have also shown promise in anticancer applications. Studies report that related compounds induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been reported to have IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.5 |

| A549 (Lung) | 0.8 |

| U87MG (Glioblastoma) | 0.3 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazolidinones have demonstrated anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazolidinones against five bacterial strains and two fungal strains. The results indicated that certain derivatives exhibited high activity levels, particularly against Klebsiella pneumoniae and Candida albicans, suggesting their potential for development into therapeutic agents .

- Cytotoxicity in Cancer Cells : In vitro studies on various thiazolidinone derivatives showed that they significantly reduced cell viability in cancer cell lines compared to control groups treated with standard chemotherapeutic agents like doxorubicin . The mechanism was attributed to apoptosis induction via both intrinsic and extrinsic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide, and how can reaction efficiency be improved?

- Methodology :

- Step 1 : Use reflux conditions with triethylamine as a base to facilitate nucleophilic substitution (e.g., chloroacetyl chloride with amino-oxadiazole intermediates) .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to optimize reflux time (4–7 hours) and minimize side products .

- Step 3 : Recrystallize crude products using ethanol or pet-ether to enhance purity .

- Key Considerations : Solvent polarity (e.g., toluene:water mixtures) and stoichiometric ratios (e.g., NaN₃ for azide formation) influence yield .

Q. How can researchers confirm the stereochemical configuration (Z-isomer) of the thiazolidin-2-ylidene core?

- Analytical Tools :

- X-ray crystallography : Resolve the Z-configuration via single-crystal analysis, as demonstrated for analogous thiazolidinone derivatives (e.g., bond angles and torsion angles) .

- NMR spectroscopy : Use NOESY or COSY to detect spatial proximity of substituents (e.g., 2-chlorobenzyl vs. o-tolyl groups) .

Q. What strategies are effective for purifying intermediates in multi-step syntheses of this compound?

- Purification Workflow :

- Liquid-liquid extraction with ethyl acetate to isolate polar intermediates .

- Column chromatography (silica gel, gradient elution) for separation of regioisomers .

- Recrystallization in ethanol or DMF/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

- Approach :

- Density Functional Theory (DFT) : Compare experimental /-NMR shifts with calculated chemical shifts (Gaussian 09, B3LYP/6-311++G(d,p)) to validate assignments .

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotameric equilibria in the thiazolidin-2-ylidene moiety .

Q. What mechanistic insights explain the regioselectivity of the 2-chlorobenzyl group incorporation during cyclization?

- Proposed Mechanism :

- Electrophilic aromatic substitution : The o-tolyl group directs chloroacetyl chloride to the para position via steric and electronic effects .

- Thiazolidinone ring closure : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, stabilized by triethylamine .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Experimental Design :

- Variation of substituents : Synthesize analogs with substituted benzyl (e.g., 4-fluoro, 3-nitro) or tolyl groups to assess electronic effects .

- In vitro assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using purified proteins or cell lines .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Scale-Up Risks :

- Exothermic reactions : Optimize cooling rates during reflux to prevent racemization .

- Solvent volume : Transition from batch to flow chemistry for azide formation to improve safety and consistency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for similar thiazolidinone derivatives?

- Root Causes :

- Polymorphism: Recrystallize samples from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .

- Impurity profiles: Use HPLC-MS to quantify residual solvents or by-products affecting thermal properties .

Methodological Tables

Table 1 : Key Synthetic Parameters for Intermediate 2-Chloro-N-phenylacetamide

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reflux Time | 5 hours | |

| Solvent System | Toluene:Water (8:2) | |

| Yield | 78–82% |

Table 2 : Spectral Data for Z-Isomer Validation

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| X-ray Crystallography | C=C bond angle: 123.5° | |

| -NMR | δ 7.25–7.35 (m, aromatic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.